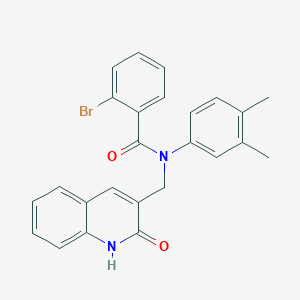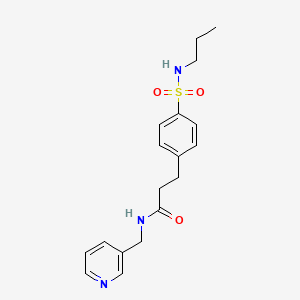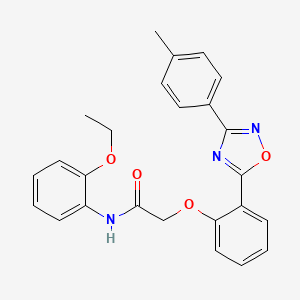
N-(2-ethoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as EPOAD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPOAD is a derivative of oxadiazole, which is a heterocyclic compound that contains nitrogen and oxygen atoms in its structure.
作用機序
The exact mechanism of action of N-(2-ethoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it is believed that this compound acts by binding to specific target molecules in cells and modulating their activity. For example, this compound has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce the production of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cell damage.
実験室実験の利点と制限
One of the major advantages of N-(2-ethoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its high selectivity and sensitivity towards copper ions, which makes it a promising candidate for the detection of copper ions in biological samples. Another advantage is its low dark toxicity, which makes it a safe and effective photosensitizer for PDT.
However, there are also some limitations associated with the use of this compound in lab experiments. One limitation is its relatively low yield of synthesis, which can limit its availability for research. Another limitation is its limited solubility in aqueous solutions, which can affect its efficacy in certain applications.
将来の方向性
There are several future directions for the research of N-(2-ethoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One direction is the development of new synthesis methods for this compound that can improve its yield and availability for research. Another direction is the exploration of new applications for this compound, such as its use as a fluorescent probe for the detection of other metal ions or its use as a photosensitizer for other types of cancer.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its high selectivity and sensitivity towards copper ions and its low dark toxicity make it a promising candidate for the detection of copper ions in biological samples and as a safe and effective photosensitizer for PDT. Further research is needed to explore its full potential and to overcome its limitations.
合成法
The synthesis of N-(2-ethoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenol with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting product is then treated with sodium hydroxide to form this compound. The overall yield of the synthesis is approximately 60%.
科学的研究の応用
N-(2-ethoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been found to exhibit high selectivity and sensitivity towards copper ions, making it a promising candidate for the detection of copper ions in biological samples.
Another area of research is the use of this compound as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to generate reactive oxygen species (ROS) that can selectively kill cancer cells. This compound has been found to be an effective photosensitizer for PDT due to its high singlet oxygen quantum yield and low dark toxicity.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-3-30-22-11-7-5-9-20(22)26-23(29)16-31-21-10-6-4-8-19(21)25-27-24(28-32-25)18-14-12-17(2)13-15-18/h4-15H,3,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNCZNGRHADVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707953.png)
![N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707967.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707978.png)
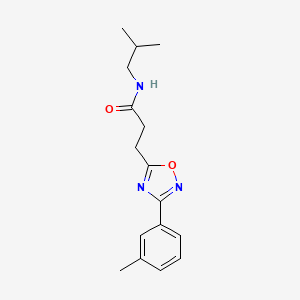
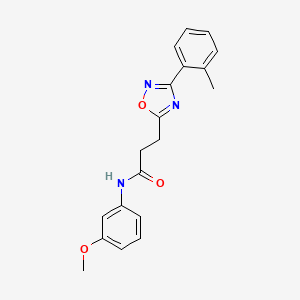

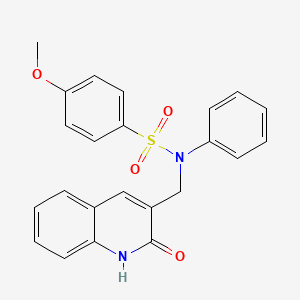


![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7708031.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7708042.png)
